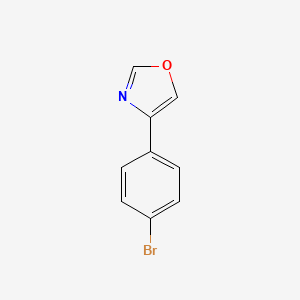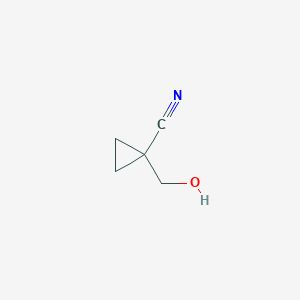
4-(4-Bromofenil)oxazol
Descripción general
Descripción
4-(4-Bromophenyl)oxazole is a heterocyclic compound featuring an oxazole ring substituted with a bromophenyl group at the fourth position. This compound is of significant interest due to its diverse applications in medicinal chemistry, materials science, and organic synthesis. The presence of both bromine and oxazole moieties imparts unique chemical and biological properties to the molecule.
Aplicaciones Científicas De Investigación
4-(4-Bromophenyl)oxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials, including polymers and electronic devices.
Mecanismo De Acción
Target of Action
4-(4-Bromophenyl)oxazole is a derivative of oxazole, a heterocyclic compound that has been found to have a wide spectrum of biological activities Oxazole derivatives have been known to interact with various enzymes and receptors via numerous non-covalent interactions .
Mode of Action
It is known that the substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities . The presence of the bromophenyl group at the 4-position could potentially influence the compound’s interaction with its targets and any resulting changes.
Biochemical Pathways
Oxazole derivatives have been associated with a wide range of biological actions, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant properties . These activities suggest that 4-(4-Bromophenyl)oxazole may affect multiple biochemical pathways.
Pharmacokinetics
The lipophilic character of similar compounds, expressed by the clogp value, seems to confirm the hypothesis of a better antimicrobial effect for most tested bacterial strains .
Result of Action
It has been reported that 4-(4-bromophenyl)-2-tert-butyloxazole, a similar compound, was found to be one of the most active compounds in an antibacterial potential study .
Análisis Bioquímico
Biochemical Properties
4-(4-Bromophenyl)oxazole plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, 4-(4-Bromophenyl)oxazole has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . Additionally, this compound can bind to specific proteins, altering their conformation and activity. These interactions are essential for understanding the compound’s therapeutic potential and its role in biochemical processes.
Cellular Effects
The effects of 4-(4-Bromophenyl)oxazole on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 4-(4-Bromophenyl)oxazole has been found to affect the expression of genes involved in cell proliferation and apoptosis, leading to changes in cell growth and survival . Moreover, it can alter cellular metabolism by inhibiting key metabolic enzymes, resulting in shifts in metabolic flux and energy production.
Molecular Mechanism
At the molecular level, 4-(4-Bromophenyl)oxazole exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, such as enzymes and proteins. This binding can lead to enzyme inhibition or activation, depending on the specific target and context Additionally, 4-(4-Bromophenyl)oxazole can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes
Temporal Effects in Laboratory Settings
The effects of 4-(4-Bromophenyl)oxazole can change over time in laboratory settings. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function . For instance, prolonged exposure to 4-(4-Bromophenyl)oxazole can lead to cumulative changes in gene expression and cellular metabolism, which may not be apparent in short-term studies. Understanding these temporal effects is essential for designing effective therapeutic strategies and predicting long-term outcomes.
Dosage Effects in Animal Models
The effects of 4-(4-Bromophenyl)oxazole vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity . At higher doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity. These threshold effects are crucial for determining the safe and effective dosage range for therapeutic applications. Additionally, understanding the dosage effects can help in predicting potential side effects and optimizing treatment protocols.
Metabolic Pathways
4-(4-Bromophenyl)oxazole is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can affect metabolic flux by inhibiting or activating specific enzymes, leading to changes in metabolite levels and overall metabolic balance . For example, 4-(4-Bromophenyl)oxazole has been shown to inhibit enzymes involved in glycolysis, resulting in decreased glucose metabolism and altered energy production. These interactions are essential for understanding the compound’s metabolic effects and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 4-(4-Bromophenyl)oxazole within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound, affecting its activity and function . For instance, 4-(4-Bromophenyl)oxazole can be transported into cells via specific membrane transporters, where it can then interact with intracellular targets. Understanding these transport mechanisms is crucial for predicting the compound’s distribution and optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of 4-(4-Bromophenyl)oxazole plays a significant role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, 4-(4-Bromophenyl)oxazole may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Bromophenyl)oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromoaniline with glyoxylic acid, followed by cyclodehydration to form the oxazole ring. The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride or polyphosphoric acid.
Industrial Production Methods: Industrial production of 4-(4-Bromophenyl)oxazole may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is tailored to maximize efficiency and minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: 4-(4-Bromophenyl)oxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The oxazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the molecule.
Coupling Reactions: The bromophenyl group can engage in palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Coupling: Palladium catalysts with bases like potassium carbonate in solvents like dimethylformamide.
Major Products:
Substitution: Formation of 4-(4-substituted phenyl)oxazole derivatives.
Oxidation: Oxidized oxazole derivatives with altered functional groups.
Coupling: Complex biaryl or heteroaryl compounds.
Comparación Con Compuestos Similares
4-(4-Chlorophenyl)oxazole: Similar structure but with a chlorine atom instead of bromine, affecting its reactivity and biological activity.
4-(4-Fluorophenyl)oxazole: Contains a fluorine atom, which can alter its electronic properties and interactions with biological targets.
4-(4-Methylphenyl)oxazole: Substituted with a methyl group, impacting its hydrophobicity and steric effects.
Uniqueness: 4-(4-Bromophenyl)oxazole is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can enhance its binding affinity and specificity in biological systems, making it a valuable compound in medicinal chemistry and drug discovery.
Propiedades
IUPAC Name |
4-(4-bromophenyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-8-3-1-7(2-4-8)9-5-12-6-11-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUZBHACCQAUBSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=COC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70624676 | |
| Record name | 4-(4-Bromophenyl)-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70624676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54289-73-5 | |
| Record name | 4-(4-Bromophenyl)oxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54289-73-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Bromophenyl)-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70624676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3H-Spiro[2-benzofuran-1,3'-pyrrolidine]](/img/structure/B1322070.png)
![(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B1322072.png)












